molecular formula C13H22O6 B11941993 diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B11941993
M. Wt: 274.31 g/mol
InChI Key: DSGKZMJPCBCYID-NXEZZACHSA-N
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Description

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral compound with significant applications in organic synthesis. It is known for its unique structural features, which include a dioxolane ring and two ester groups. This compound is often used as a building block in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diisopropyl tartrate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a chiral auxiliary or catalyst in various chemical reactions. The compound’s dioxolane ring provides a rigid framework that can induce chirality in the products formed. The ester groups can participate in hydrogen bonding and other interactions, facilitating the formation of specific molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl tartrate: A precursor in the synthesis of diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

    TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol): Another chiral compound with a similar dioxolane ring structure.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of two ester groups, which enhance its reactivity and versatility in organic synthesis. Its ability to induce chirality in various reactions makes it a valuable tool in asymmetric synthesis.

Biological Activity

Diisopropyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (CAS Number: 81327-47-1) is a compound belonging to the 1,3-dioxolane family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H22O6
  • Molecular Weight : 274.31 g/mol
  • Structure : The compound features a dioxolane ring with two carboxylate groups attached to it, contributing to its chemical reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods involving the reaction of diols with appropriate aldehydes under acidic or basic conditions. The use of catalysts such as Montmorillonite K10 has been reported to enhance yields and reduce reaction times in similar dioxolane derivatives .

Antibacterial and Antifungal Properties

Research indicates that compounds within the 1,3-dioxolane class exhibit a wide range of biological activities, particularly antibacterial and antifungal properties. A study highlighted that various synthesized dioxolanes demonstrated significant activity against several bacterial strains including Staphylococcus aureus and Candida albicans .

Compound MIC (µg/mL) Activity Against
This compoundTBDS. aureus, C. albicans
Compound 1625–1250S. aureus
Compound 4625E. faecalis

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest varying degrees of efficacy against the tested microorganisms.

The biological activity of dioxolanes is often attributed to their ability to interact with microbial cell membranes or inhibit key metabolic pathways. The presence of multiple functional groups in this compound may enhance its ability to disrupt cellular processes in pathogens.

Case Studies

  • Study on Antifungal Activity : A series of new dioxolane derivatives were synthesized and tested for antifungal activity against Candida albicans. The results indicated that most compounds exhibited excellent antifungal properties except for one variant .
  • Antibacterial Screening : Another investigation focused on the antibacterial efficacy of dioxolanes against Gram-positive and Gram-negative bacteria. The findings revealed that certain dioxolanes were particularly effective against Staphylococcus epidermidis and Pseudomonas aeruginosa, demonstrating the potential for these compounds in therapeutic applications .

Properties

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

dipropan-2-yl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C13H22O6/c1-7(2)16-11(14)9-10(12(15)17-8(3)4)19-13(5,6)18-9/h7-10H,1-6H3/t9-,10-/m1/s1

InChI Key

DSGKZMJPCBCYID-NXEZZACHSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1C(OC(O1)(C)C)C(=O)OC(C)C

Origin of Product

United States

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